Flurtamone

Chiral pesticide Enantioselectivity Herbicidal activity

Flurtamone is a chiral furanone herbicide and phytoene desaturase (PDS) inhibitor with distinct enantioselective bioactivity: the R-enantiomer is 6.3–35.6× more potent than the S-enantiomer. Its unique cross-resistance profile—only slight resistance in norflurazon-resistant PDS mutants—makes it an irreplaceable molecular probe for resistance mechanism characterization and chiral environmental fate studies. Unlike achiral PDS inhibitors (e.g., fluridone), flurtamone's enantiomer-specific binding (ΔΔG ~2.7 kcal/mol) enables robust structure-activity investigations. Differential species tolerance (barley > wheat > oat) further distinguishes it for targeted weed control research. Ideal for enantioselective toxicology, soil dissipation studies, and genetic selection systems exploiting F131V PDS mutation responses.

Molecular Formula C18H14F3NO2
Molecular Weight 333.3 g/mol
CAS No. 96525-23-4
Cat. No. B1673484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurtamone
CAS96525-23-4
SynonymsFlurtamone;  Benchmark;  RE 40885;  RE-40885;  RE40885
Molecular FormulaC18H14F3NO2
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCNC1=C(C(=O)C(O1)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H14F3NO2/c1-22-17-14(12-8-5-9-13(10-12)18(19,20)21)15(23)16(24-17)11-6-3-2-4-7-11/h2-10,16,22H,1H3
InChIKeyNYRMIJKDBAQCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flurtamone (CAS 96525-23-4): A Furanone Carotenoid Biosynthesis Inhibitor for Broadleaf and Grass Weed Control


Flurtamone (CAS 96525-23-4) is a chiral furanone herbicide that functions as a phytoene desaturase (PDS) inhibitor, blocking carotenoid biosynthesis and causing bleaching symptoms in susceptible weeds [1][2]. It exists as a racemic mixture of R- and S-enantiomers, with the R-enantiomer demonstrating significantly greater bioactivity than the S-enantiomer or racemate [3]. Flurtamone is a pre-emergence or pre-plant incorporated (PPI) herbicide with systemic action, absorbed through roots and shoots [4]. It exhibits low to moderate soil persistence (DT50 9.1-12.0 days under laboratory conditions) and low mammalian toxicity (oral LD50 in rats: 500 mg/kg) [5][6]. Primary applications include weed control in cereals (wheat, barley), safflower, cotton, and peas [4].

Why Flurtamone Is Not Interchangeable with Other Phytoene Desaturase (PDS) Inhibitors


Flurtamone belongs to the HRAC Group F1 (phytoene desaturase inhibitors), a class that includes fluridone, norflurazon, diflufenican, and beflubutamid [1]. Despite sharing a common target enzyme, these compounds exhibit distinct binding interactions and cross-resistance profiles that preclude simple substitution. Mutagenesis studies in Synechocystis and Chlamydomonas reveal that PDS mutations conferring resistance to norflurazon do not uniformly confer cross-resistance to flurtamone; only slight resistance to flurtamone was observed in two of the tested norflurazon-resistant mutants, indicating differential binding determinants [2][3]. Furthermore, the chiral nature of flurtamone introduces an additional layer of complexity: the R-enantiomer is 6.3–35.6 times more bioactive than the S-enantiomer, a property not shared by achiral PDS inhibitors like fluridone [4]. These differences in enantioselective activity, resistance patterns, and species selectivity profiles (e.g., differential tolerance among wheat, barley, and oats) mean that selecting flurtamone over a generic PDS inhibitor is a decision with quantifiable agronomic and environmental consequences [5].

Quantitative Differentiation of Flurtamone: Head-to-Head and Cross-Study Comparative Evidence


Enantioselective Bioactivity: R-Flurtamone Outperforms S-Flurtamone and Racemate

R-flurtamone exhibits substantially higher herbicidal bioactivity compared to both S-flurtamone and the racemic mixture (Rac-flurtamone). The R-enantiomer is 6.3–35.6 times more active than the S-enantiomer and 1.7–9.9 times more active than the racemate across tested weed species [1]. The contribution of the R-enantiomer to the overall herbicidal activity of the racemate ranges from 86.3% to 97.3% [1]. This differential activity is explained by molecular docking studies showing that R-flurtamone forms π–π stacking interactions with phenylalanine residues PHE 202 and PHE 311 of the phytoene desaturase (PDS) enzyme, whereas S-flurtamone does not; the binding energies are -10.239 kcal/mol for R-flurtamone and -7.555 kcal/mol for S-flurtamone [1].

Chiral pesticide Enantioselectivity Herbicidal activity

PDS Inhibition Potency: Flurtamone I50 and K1 Values in Anacystis

Flurtamone inhibits phytoene desaturase (PDS) with an I50 of 30 nanomoles in intact Anacystis cells and a K1 of 18 nanomoles for direct enzyme interaction in Anacystis thylakoid preparations [1]. While direct comparator data for other PDS inhibitors in the identical assay system are not available in the same study, these values establish baseline potency for structure-activity relationship (SAR) comparisons and for assessing the impact of structural modifications on target engagement [1]. Flurtamone concentrations causing strong carotenoid synthesis inhibition did not produce direct peroxidative effects or inhibit photosynthetic electron transport, indicating target-specific action [1].

Phytoene desaturase Enzyme inhibition Carotenoid biosynthesis

Crop Tolerance Hierarchy: Barley > Wheat > Oat > Italian Ryegrass

Field studies conducted on a sandy clay loam in Georgia across two growing seasons (1987–88 and 1988–89) established a clear species tolerance hierarchy to flurtamone: barley > wheat > oat > Italian ryegrass [1]. Flurtamone was applied as PPI, PRE, and early POST at rates of 0.28, 0.56, and 1.1 kg ai ha⁻¹. Based on these tolerance data, flurtamone can be used to control Italian ryegrass in winter wheat and barley, but is not recommended for use in oats due to unacceptable crop injury [1]. Wheat and oat injury was generally more severe with PPI application compared to PRE or early POST, particularly at the 1.1 kg ha⁻¹ rate [1].

Crop selectivity Small grains Weed control

Application Scenarios for Flurtamone Based on Differentiated Evidence


Chiral Pesticide Research: Enantioselective Bioactivity and Environmental Fate Studies

Flurtamone serves as a model chiral pesticide for investigating enantioselective bioactivity, toxicity, and environmental dissipation. The 6.3–35.6-fold higher activity of R-flurtamone compared to S-flurtamone [1] provides a robust system for studying enantiomer-specific target binding, as evidenced by the differential π–π stacking interactions and binding energies (-10.239 vs. -7.555 kcal/mol) observed in molecular docking studies [1]. Additionally, the preferential dissipation of S-flurtamone in soil and the differential acute toxicity to Selenastrum capricornutum (R- and Rac-flurtamone highly toxic; S-flurtamone moderately toxic) make flurtamone an ideal candidate for research on chiral environmental fate and risk assessment [1].

Weed Control in Winter Wheat and Barley with Italian Ryegrass Infestations

Based on field trial data demonstrating the species tolerance hierarchy (barley > wheat > oat > Italian ryegrass), flurtamone is specifically suited for pre-emergence or pre-plant incorporated weed control in winter wheat and barley where Italian ryegrass (Lolium multiflorum) is a primary target weed [2]. The compound should not be applied to oats due to unacceptable crop injury. Application rates of 0.28–1.1 kg ai ha⁻¹ with PPI, PRE, or early POST timing provide effective control, though PPI applications may increase crop injury at the highest rate [2].

Broadleaf Weed Control in Safflower as a Tank-Mix Partner

Field studies in safflower (Carthamus tinctorius) demonstrate that flurtamone at 0.6–0.9 kg ha⁻¹ effectively controls field pennycress, kochia, and Russian thistle [3]. Flurtamone is compatible in tank mixture with ethalfluralin, providing comparable or superior control of wild oat, kochia, and field pennycress compared to either herbicide used alone [3]. Safflower tolerates flurtamone alone up to 1.6 kg ha⁻¹ and flurtamone plus ethalfluralin tank mixtures up to 1.1 + 1.1 kg ha⁻¹, with positive yield responses reflecting the level of weed control achieved [3].

PDS Inhibitor Resistance Monitoring and Cross-Resistance Studies

Flurtamone's distinct cross-resistance profile—only slight resistance observed in two norflurazon-resistant Synechocystis mutants—makes it a valuable tool compound for characterizing PDS inhibitor resistance mechanisms [4]. In Chlamydomonas systems, the F131V PDS mutation confers tolerance to flurtamone but increased sensitivity to beflubutamid, enabling dual positive/negative selection strategies in genetic engineering applications [5]. These differential responses support flurtamone's use as a diagnostic probe in resistance monitoring programs and as a selection agent in algal and plant biotechnology.

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